molecular formula C16H8O4 B5404915 6H,11H-isochromeno[4,3-c]chromene-6,11-dione CAS No. 2288-98-4

6H,11H-isochromeno[4,3-c]chromene-6,11-dione

Cat. No.: B5404915
CAS No.: 2288-98-4
M. Wt: 264.23 g/mol
InChI Key: CQOQPUAAVDHXQM-UHFFFAOYSA-N
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Description

6H,11H-isochromeno[4,3-c]chromene-6,11-dione, also known as flavanone-8-carboxylic acid, is a flavonoid compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of flavanone, which is a natural compound found in many fruits and vegetables. The unique chemical structure of this compound makes it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 6H,11H-isochromeno[4,3-c]chromene-6,11-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and oxidative stress, which can help to prevent the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, it has been studied for its potential to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6H,11H-isochromeno[4,3-c]chromene-6,11-dione in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of potential benefits, which makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using this compound in lab experiments is its complex chemical structure, which can make it difficult to synthesize and study.

Future Directions

There are many future directions for research on 6H,11H-isochromeno[4,3-c]chromene-6,11-dione. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 6H,11H-isochromeno[4,3-c]chromene-6,11-dione can be achieved through a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of biological processes.

Scientific Research Applications

6H,11H-isochromeno[4,3-c]chromene-6,11-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

isochromeno[4,3-c]chromene-6,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O4/c17-15-10-6-2-1-5-9(10)13-14(20-15)11-7-3-4-8-12(11)19-16(13)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQPUAAVDHXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347470
Record name 6H,11H-[2]Benzopyrano[4,3-c][1]benzopyran-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2288-98-4
Record name 6H,11H-[2]Benzopyrano[4,3-c][1]benzopyran-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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